molecular formula C18H39O3P B12097328 Dibutyl decylphosphonate CAS No. 36378-71-9

Dibutyl decylphosphonate

Cat. No.: B12097328
CAS No.: 36378-71-9
M. Wt: 334.5 g/mol
InChI Key: MBCXIKUNYKOIOD-UHFFFAOYSA-N
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Description

Dibutyl decylphosphonate is an organophosphorus compound with the molecular formula C18H39O3P. It is a phosphonate ester, which means it contains a phosphorus atom bonded to an oxygen atom and two alkyl groups. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl decylphosphonate can be synthesized through the esterification of decylphosphonic acid with butanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, decylphosphonic acid and butanol, are mixed in a reaction vessel along with a catalyst. The mixture is heated to a specific temperature to promote the esterification reaction. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Dibutyl decylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert this compound into phosphine derivatives.

    Substitution: The alkyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used for reduction reactions.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Substituted phosphonate esters.

Scientific Research Applications

Dibutyl decylphosphonate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized as a plasticizer in the production of flexible plastics and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of dibutyl decylphosphonate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity. The compound’s phosphonate group can form strong bonds with metal ions, which can affect various biochemical pathways. Additionally, its hydrophobic alkyl groups allow it to interact with lipid membranes, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl phthalate: A commonly used plasticizer with similar ester functional groups.

    Diisobutyl phthalate: Another plasticizer with similar chemical properties but different alkyl groups.

    Dibutyl phosphate: A related compound with a phosphate group instead of a phosphonate group.

Uniqueness

Dibutyl decylphosphonate is unique due to its specific combination of alkyl groups and the presence of a phosphonate ester. This gives it distinct chemical properties, such as higher thermal stability and specific reactivity patterns, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

1-dibutoxyphosphoryldecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39O3P/c1-4-7-10-11-12-13-14-15-18-22(19,20-16-8-5-2)21-17-9-6-3/h4-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCXIKUNYKOIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCP(=O)(OCCCC)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39O3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189905
Record name Phosphonic acid, decyl-, dibutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36378-71-9
Record name Phosphonic acid, decyl-, dibutyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036378719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibutyl decylphosphonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222697
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphonic acid, decyl-, dibutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibutyl decylphosphonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J34TDS8MEW
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